molecular formula C9H17NOS B2394243 (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide CAS No. 891782-29-9

(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide

Cat. No.: B2394243
CAS No.: 891782-29-9
M. Wt: 187.3
InChI Key: NLMAXOUUSMPKKX-GFCCVEGCSA-N
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Description

®-N-cyclopentylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentylidene group attached to a sulfinamide moiety. The presence of the chiral center makes it an important molecule for stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-cyclopentylidene-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopentanone with a sulfinamide precursor under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yield and purity of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-N-cyclopentylidene-2-methylpropane-2-sulfinamide may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. Catalysts and automated systems are often employed to enhance efficiency and consistency. The purification process typically includes crystallization or chromatography to isolate the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-N-cyclopentylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide to sulfides or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonamides, while reduction can produce amines or sulfides.

Scientific Research Applications

®-N-cyclopentylidene-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-cyclopentylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The chiral nature of the compound allows for selective binding to chiral centers in biological molecules, which can modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-cyclopentylidene-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    N-cyclopentylidene-2-methylpropane-2-sulfonamide: A related compound where the sulfinamide group is oxidized to a sulfonamide.

    N-cyclopentylidene-2-methylpropane-2-amine: A reduced form of the compound with an amine group instead of a sulfinamide.

Uniqueness

®-N-cyclopentylidene-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide structure, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and as a potential chiral ligand in catalysis.

Properties

IUPAC Name

(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMAXOUUSMPKKX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891782-29-9
Record name (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide
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